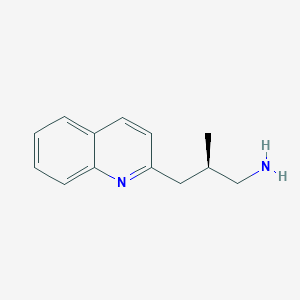
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine, also known as 2-Methyl-3-(2-quinolinyl)propan-1-amine, is a chemical compound that belongs to the class of substituted amphetamines. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
作用机制
The mechanism of action of (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine involves its binding to the serotonin transporter and the dopamine transporter, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of serotonin and dopamine, (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine are primarily related to its effects on serotonin and dopamine neurotransmission. This compound has been shown to increase the release of serotonin and dopamine in the brain, leading to increased feelings of pleasure and reward. Additionally, (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the advantages of using (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine in lab experiments is its high affinity for the serotonin transporter and the dopamine transporter. This makes it a useful tool for studying the role of these transporters in neurotransmission and the treatment of psychiatric disorders. However, one limitation of using (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure the safety of experimental subjects.
未来方向
There are several future directions for the study of (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine. One direction is the development of more selective and potent analogs of this compound for use as therapeutic agents in the treatment of psychiatric disorders. Additionally, (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine and its analogs may have potential applications in the development of imaging agents for the detection of serotonin and dopamine transporters in vivo. Finally, further research is needed to fully understand the biochemical and physiological effects of (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine and its potential role in the treatment of neurological disorders.
合成方法
The synthesis of (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine involves the reaction of 2-methyl-3-quinolinecarboxaldehyde with 2-amino-1-phenylethanol in the presence of a reducing agent such as sodium borohydride. This reaction yields (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine as a white crystalline solid with a melting point of 144-146°C.
科学研究应用
(2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have affinity for the serotonin transporter and the dopamine transporter, which are important targets in the treatment of psychiatric disorders such as depression and addiction. Additionally, (2R)-(2R)-2-Methyl-3-quinolin-2-ylpropan-1-aminequinolin-2-ylpropan-1-amine has been studied for its potential use as a fluorescent probe for the detection of monoamine neurotransmitters in vivo.
属性
IUPAC Name |
(2R)-2-methyl-3-quinolin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)15-12/h2-7,10H,8-9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHUYMYGGPALC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol](/img/structure/B2576890.png)
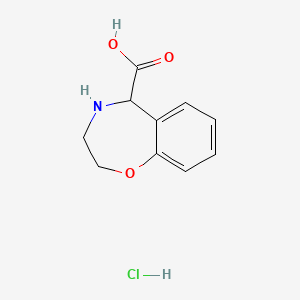
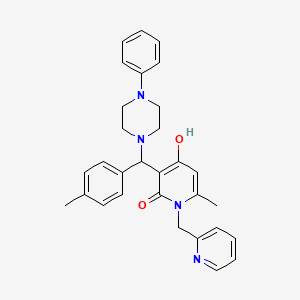
![7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2576894.png)
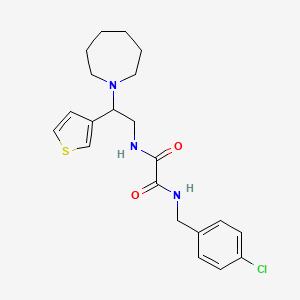

![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)
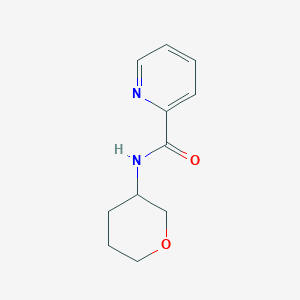
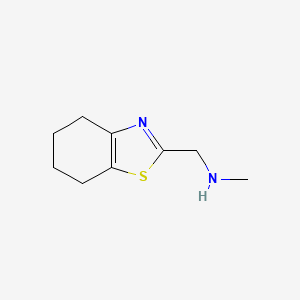
![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)

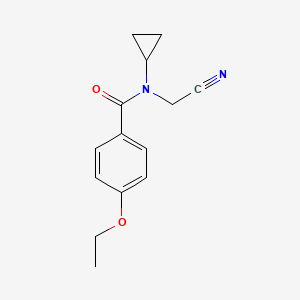
![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)
